Cas no 137600-86-3 (2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid)

2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-
- CS-0529582
- SCHEMBL17892417
- 2,2-DIMETHYL-5-OXOCYCLOHEXANE-1-CARBOXYLICACID
- EN300-1159663
- 2,2-DIMETHYL-5-OXOCYCLOHEXANE-1-CARBOXYLIC ACID
- 137600-86-3
- 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid
-
- インチ: 1S/C9H14O3/c1-9(2)4-3-6(10)5-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)
- InChIKey: VBFJXOJBEWJZRM-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)(C)C(C(=O)O)C1
計算された属性
- 精确分子量: 170.094294304g/mol
- 同位素质量: 170.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- XLogP3: 0.8
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159663-0.5g |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
137600-86-3 | 0.5g |
$1289.0 | 2023-06-08 | ||
Enamine | EN300-1159663-0.05g |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
137600-86-3 | 0.05g |
$1129.0 | 2023-06-08 | ||
Enamine | EN300-1159663-2.5g |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
137600-86-3 | 2.5g |
$2631.0 | 2023-06-08 | ||
Enamine | EN300-1159663-5.0g |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
137600-86-3 | 5g |
$3894.0 | 2023-06-08 | ||
Enamine | EN300-1159663-10.0g |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
137600-86-3 | 10g |
$5774.0 | 2023-06-08 | ||
Enamine | EN300-1159663-0.1g |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
137600-86-3 | 0.1g |
$1183.0 | 2023-06-08 | ||
Enamine | EN300-1159663-1.0g |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
137600-86-3 | 1g |
$1343.0 | 2023-06-08 | ||
Enamine | EN300-1159663-0.25g |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
137600-86-3 | 0.25g |
$1235.0 | 2023-06-08 |
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acidに関する追加情報
Introduction to 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid (CAS No. 137600-86-3)
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 137600-86-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexane backbone with specific functional groups, has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development. The presence of a carboxylic acid group and a ketone functionality within a cyclic structure imparts distinct reactivity, making it a valuable intermediate in various chemical transformations.
The structural framework of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid consists of a six-membered cyclohexane ring substituted with two methyl groups at the 2-position and a ketone at the 5-position, with a carboxylic acid group attached to the 1-position. This configuration contributes to its stability while also providing multiple sites for chemical modification. The compound's stereochemistry, particularly the orientation of the substituents around the cyclohexane ring, plays a crucial role in its interactions with other molecules, which is particularly relevant in pharmaceutical contexts where enantiomeric purity can significantly impact biological activity.
In recent years, there has been growing interest in cyclohexane derivatives due to their utility as building blocks in the synthesis of more complex molecules. The reactivity of the carboxylic acid group allows for facile formation of esters, amides, and other derivatives, which are common motifs in drug molecules. Furthermore, the ketone functionality can participate in various condensation reactions, such as Michael additions and aldol reactions, providing pathways to diverse structural scaffolds. These properties make 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid a versatile intermediate for medicinal chemists seeking to develop novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of biologically active molecules. For instance, derivatives of cyclohexanone have been explored as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents due to their ability to undergo further functionalization into pharmacophores. The specific arrangement of substituents in 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid may confer unique electronic and steric properties that could be exploited in designing molecules with enhanced binding affinity or improved pharmacokinetic profiles.
Recent advancements in computational chemistry have also highlighted the importance of understanding the three-dimensional structure of molecules like 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid. Molecular modeling studies suggest that this compound can adopt multiple conformations depending on its environment, which can influence its reactivity and interactions with biological targets. These insights are particularly valuable in drug design, where optimizing molecular shape and electronic properties is critical for achieving desired biological outcomes. By leveraging computational tools, researchers can predict how modifications to this compound might affect its biological activity, thereby accelerating the drug discovery process.
The synthesis of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid has been optimized through various methodologies to ensure high yield and purity. Traditional approaches involve multi-step organic synthesis starting from commercially available precursors such as cyclohexanone or cyclohexanecarboxylic acid. Modern techniques have also explored catalytic methods that reduce reaction times and minimize byproduct formation. For instance, asymmetric synthesis strategies have been employed to produce enantiomerically pure forms of this compound, which is essential for applications where stereochemical control is paramount.
The role of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid extends beyond mere intermediates; it serves as a scaffold for exploring novel chemical reactions and transformations. Researchers have investigated its use in cross-coupling reactions, where it can serve as a precursor to more complex heterocyclic compounds. Additionally, its incorporation into polymers and materials science applications has been explored due to its ability to impart specific properties to the final product. These diverse applications underscore the versatility of this compound and highlight its importance in both academic research and industrial chemistry.
In conclusion,2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid (CAS No. 137600-86-3) is a multifaceted compound with significant potential in pharmaceutical research and synthetic chemistry. Its unique structural features offer opportunities for diverse chemical modifications and applications in drug development. As our understanding of molecular interactions continues to evolve,this compound will likely remain at the forefront of research efforts aimed at discovering new therapeutic agents and advanced materials.
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